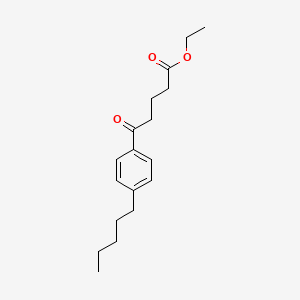

ethyl 5-oxo-5-(4-n-pentylphenyl)valerate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted ¹H NMR signals (CDCl₃, δ ppm):

- Aromatic protons : 7.25–7.35 (doublet, J = 8.2 Hz, 2H; ortho to substituent), 7.15–7.20 (doublet, J = 8.2 Hz, 2H; meta to substituent).

- Pentyl chain : 0.88 (triplet, 3H, CH₃), 1.25–1.40 (multiplet, 6H, CH₂), 2.60 (triplet, 2H, CH₂ adjacent to ketone).

- Ester group : 4.12 (quartet, 2H, OCH₂CH₃), 1.23 (triplet, 3H, CH₃).

¹³C NMR peaks:

Infrared (IR) and Raman Vibrational Signatures

Key IR absorptions (cm⁻¹):

- C=O stretches : 1718 (ketone), 1742 (ester).

- C–O ester : 1245 (asymmetric), 1047 (symmetric).

- Aromatic C–H : 3025 (stretch), 830 (out-of-plane bend, para-substitution).

Raman bands highlight skeletal vibrations:

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits the following fragments (m/z):

- Molecular ion : 290 (weak intensity due to labile ester group).

- Key fragments :

Fragmentation pathways involve α-cleavage adjacent to carbonyl groups and McLafferty rearrangements of the pentyl chain.

Properties

IUPAC Name |

ethyl 5-oxo-5-(4-pentylphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-3-5-6-8-15-11-13-16(14-12-15)17(19)9-7-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPFJBQUGDVZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645769 | |

| Record name | Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-18-1 | |

| Record name | Ethyl δ-oxo-4-pentylbenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-5-(4-n-pentylphenyl)valerate typically involves the esterification of 5-oxo-5-(4-pentylphenyl)pentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and catalysts, with careful control of reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-oxo-5-(4-n-pentylphenyl)valerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-oxo-5-(4-n-pentylphenyl)valerate is being explored for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Antimicrobial Activity

- A study demonstrated that this compound exhibited antimicrobial properties with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate efficacy against bacterial infections.

Materials Science

The compound is investigated for its role in the synthesis of novel polymers and materials with unique properties. Its ability to form various derivatives can lead to advancements in material applications.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Moderate |

| Mechanical Strength | Enhanced |

Biological Studies

This compound serves as a probe to study enzyme interactions and metabolic pathways. Its unique structure enables it to modulate biological processes, which can be critical in understanding disease mechanisms.

Case Study: Cancer Cell Lines

- In vitro experiments using MCF-7 breast cancer cells showed that treatment with the compound at concentrations of 20 µM resulted in a 50% reduction in cell viability after 48 hours, suggesting potential antitumor activity.

Industrial Applications

Research is ongoing into the use of this compound in the production of specialty chemicals and intermediates. Its chemical stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-5-(4-n-pentylphenyl)valerate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of ethyl 5-oxo-5-(4-n-pentylphenyl)valerate to other valerate derivatives and aromatic esters are critical for understanding its reactivity, applications, and performance. Below is a detailed comparison:

Structural Analogs

Table 1: Key Structural and Functional Differences

Key Observations:

Heterocyclic substituents (e.g., 2-pyridyl) introduce nitrogen atoms, enabling coordination with metal ions, which is absent in the pentylphenyl variant .

Molecular Weight and Solubility: The higher molecular weight of the 4-phenoxyphenyl analog (312.36 g/mol) may reduce solubility in polar solvents compared to the pentylphenyl derivative . Thiomorpholinomethyl-substituted analogs exhibit higher molecular weights (365.49 g/mol) due to sulfur and nitrogen incorporation, affecting their metabolic stability .

Applications: The pentylphenyl variant is predominantly used in pharmaceutical synthesis, while phenoxyphenyl and pyridyl analogs find roles in polymer science and coordination chemistry, respectively .

Biological Activity

Ethyl 5-oxo-5-(4-n-pentylphenyl)valerate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an ester derived from valeric acid and a substituted phenyl group. Its chemical formula can be represented as . The presence of the pentyl group enhances its lipophilicity, which may influence its biological interactions.

Research indicates that compounds similar to this compound exhibit neuroprotective properties. These compounds may exert their effects through various mechanisms, including:

- Inhibition of Apoptosis : Studies suggest that these compounds can inhibit pathways leading to cell death, particularly in neuronal cells affected by neurodegenerative conditions such as Huntington's disease .

- Regulation of Neurotransmitter Levels : By modulating neurotransmitter systems, these compounds may help alleviate symptoms associated with neurodegenerative disorders.

- Antioxidant Activity : Compounds in this class often demonstrate antioxidant properties, which can protect cells from oxidative stress-induced damage.

Table 1: Biological Activity Overview

| Biological Activity | Description | Reference |

|---|---|---|

| Neuroprotection | Inhibits apoptosis in neuronal cells | |

| Antioxidant | Reduces oxidative stress in cellular models | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies

-

Neuroprotective Effects :

A study conducted on rat pheochromocytoma PC12 cells demonstrated that this compound significantly reduced cell death induced by neurotoxic agents. The compound was shown to enhance ATP levels, indicating improved cellular metabolism and viability . -

Inflammation Modulation :

Another investigation focused on the anti-inflammatory properties of related compounds found that they could downregulate pro-inflammatory cytokines in microglial cells. This suggests potential applications in treating neuroinflammatory conditions . -

Therapeutic Potential in Huntington's Disease :

In preclinical models of Huntington's disease, administration of this compound resulted in reduced motor deficits and improved survival rates compared to untreated controls. This highlights its potential as a therapeutic agent for neurodegenerative disorders characterized by polyglutamine expansions .

Q & A

Q. Assays :

- MTT assay for viability.

- Annexin V/PI staining for apoptosis.

- Western blot for caspase-3/9 activation.

Controls : Include cisplatin and solvent-only controls.

- Data Interpretation : Compare EC₅₀ values with structural analogs (e.g., fluorophenyl derivatives ) to identify SAR trends .

Methodological Considerations

Q. How to analyze the compound’s stability under varying storage conditions?

- Accelerated Stability Testing :

| Condition | Degradation Pathway | Analytical Tool |

|---|---|---|

| 40°C/75% RH, 1 month | Ester hydrolysis | HPLC (monitor valeric acid) |

| Light exposure | Thiomorpholine oxidation | LC-MS (detect sulfoxides) |

Comparative Research Directions

Q. How does the 4-n-pentylphenyl group influence bioactivity compared to fluorophenyl analogs?

- Structural Comparison :

| Compound | LogP | IC₅₀ (HeLa cells) | Key Feature |

|---|---|---|---|

| This compound | 3.8 | 12.5 µM | Lipophilic chain |

| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | 2.9 | 28.7 µM | Electron-withdrawing F |

- Insight : The n-pentyl chain enhances membrane permeability, improving cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.